molecular formula C40H69N5O7 B1665329 奥瑞他汀 E CAS No. 160800-57-7

奥瑞他汀 E

货号 B1665329
CAS 编号: 160800-57-7
分子量: 732 g/mol
InChI 键: WOWDZACBATWTAU-FEFUEGSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Auristatin E, also known as Monomethyl auristatin E (MMAE), is a synthetic antineoplastic agent . It is highly toxic and cannot be used as a drug itself. Instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . MMAE is a potent antimitotic drug derived from peptides occurring in marine shell-less mollusc Dolabella auricularia .


Synthesis Analysis

The development of an integrin αvβ6-selective peptide-drug conjugate (PDC) was achieved by combining the therapeutic efficacy of MMAE with the selectivity of the αvβ6-binding peptide . The PDC exhibited high human serum stability, integrin αvβ6-selective internalization, cell binding, and cytotoxicity .


Chemical Reactions Analysis

MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

科学研究应用

1. Trimodal Cancer Chemo-radio-immunotherapy

  • Application Summary: Auristatin E, specifically monomethyl auristatin E (MMAE), is used in a trimodal precision cytotoxic chemo-radio-immunotherapy paradigm. This involves using spatially targeted auristatin warheads for cancer treatment .
  • Methods of Application: Tumor-directed antibodies and peptides are conjugated to radiosensitizing MMAE. These conjugates specifically produce CD8 T cell dependent durable tumor control of irradiated tumors and immunologic memory .
  • Results: In combination with ionizing radiation, MMAE sculpts the tumor immune infiltrate to potentiate immune checkpoint inhibition. This results in therapeutic synergies of targeted cytotoxic auristatin radiosensitization to stimulate anti-tumor immune responses .

2. Antibody-Drug Conjugates

  • Application Summary: MMAE is widely used in the development of antibody-drug conjugates (ADCs). ADCs use antibodies to selectively deliver potent cytotoxins to tumor cells .
  • Results: A novel payload using ionized L-Cysteine (Cys)-linker-MMAE is proposed. This can enrich and enter tumor cells through receptor-mediated endocytosis of antibodies while its lower permeability helps to avoid further off-target toxicity .

3. Albumin-Binding Prodrugs

  • Application Summary: AE-KetoSulf07 and AE-Ester-Sulf07 are novel acid-sensitive albumin-binding prodrugs that demonstrate tumor regressions in all of the evaluated human tumor xenograft models .
  • Methods of Application: These prodrugs are designed to bind to albumin, which can be used as an effective drug carrier for the highly potent class of auristatins .
  • Results: The use of these prodrugs supports the strategy that albumin can be used as an effective drug carrier for the highly potent class of auristatins .

4. Tumor Radiosensitization

  • Application Summary: Monomethyl auristatin E (MMAE) is used in tumor radiosensitization .
  • Methods of Application: MMAE is used to selectively and potently radiosensitize tumors .
  • Results: The use of MMAE lays the foundation to test a therapeutic treatment paradigm in which selective and potent radiosensitization can be achieved with tumor-targeted ACPP .

5. Tumor-Specific Prodrug Nanoparticles

  • Application Summary: Tumor-specific monomethyl auristatin E (MMAE) prodrug nanoparticles are proposed for safe and effective chemotherapy .
  • Methods of Application: The cathepsin B-specific cleavable FRRG peptide and MMAE are chemically conjugated via one-step simple synthetic chemistry. The resulting FRRG-MMAE molecules form stable nanoparticles without any additional carrier materials by hydrophobic interaction-derived aggregations .
  • Results: The FRRG-MMAE nanoparticles efficiently accumulate within the tumor tissues owing to the enhanced permeability and retention (EPR) effect and inhibit the tubulin polymerization by releasing free MMAE in the cathepsin B-overexpressed tumor cells .

6. Hydrophilic Modification

  • Application Summary: Hydrophilic modification of monomethyl auristatin E (MMAE) is being studied for the continuous development of improved ADCs .
  • Methods of Application: The study focuses on the nature and effects of warhead modification .
  • Results: The hydrophilic modification of MMAE, the most widely used cytotoxic agent in current clinical trial ADCs, is being explored .

安全和危害

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

未来方向

Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications . Ongoing challenges include improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

属性

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auristatin E

CAS RN

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auristatin E
Reactant of Route 2
Reactant of Route 2
Auristatin E
Reactant of Route 3
Reactant of Route 3
Auristatin E
Reactant of Route 4
Reactant of Route 4
Auristatin E
Reactant of Route 5
Reactant of Route 5
Auristatin E
Reactant of Route 6
Reactant of Route 6
Auristatin E

Citations

For This Compound
8,740
Citations
JA Francisco, CG Cerveny, DL Meyer, BJ Mixan… - Blood, 2003 - ashpublications.org
… cytotoxic agent monomethyl auristatin E (MMAE) to create the antibody-drug conjugate cAC10-vcMMAE. MMAE, a derivative of the cytotoxic tubulin modifier auristatin E, was covalently …
Number of citations: 049 ashpublications.org
KF Tse, M Jeffers, VA Pollack, DA McCabe… - Clinical cancer research …, 2006 - AACR
… Synthesis of the activated valinecitrulline linker and auristatin E used in these studies … auristatin E. After 30 minutes, any free maleimidocaproyl-valine-citruline-monomethyl auristatin E …
Number of citations: 216 aacrjournals.org
AM Sochaj-Gregorczyk… - Journal of …, 2016 - ingentaconnect.com
… The conjugate is composed of the ZHER2:2891 affibody that recognizes HER2 and a highly potent cytotoxic drug auristatin E. The ZHER2:2891 molecule does not contain cysteine(s) in …
Number of citations: 26 www.ingentaconnect.com
KE Burns, MK Robinson, D Thévenin - Molecular pharmaceutics, 2015 - ACS Publications
… In this study, we investigate the efficacy of pHLIP to target and deliver the highly potent and clinically validated microtubule inhibitor monomethyl auristatin E (MMAE) to cancer cells and …
Number of citations: 62 pubs.acs.org
SJ Scales, N Gupta, G Pacheco, R Firestein… - Molecular cancer …, 2014 - AACR
… We generated novel antimesothelin antibodies and conjugated an internalizing one (7D9) to the microtubule-disrupting drugs monomethyl auristatin E (MMAE) and MMAF, finding the …
Number of citations: 58 aacrjournals.org
L Buckel, EN Savariar, JL Crisp, KA Jones, AM Hicks… - Cancer research, 2015 - AACR
… We hypothesized that the anti-tubulin agent monomethyl auristatin E (MMAE), a component of a clinically approved antibody-directed conjugate, could function as a potent …
Number of citations: 57 aacrjournals.org
D Cunningham, KR Parajuli, C Zhang, G Wang… - The …, 2016 - Wiley Online Library
… In the present study, we seek to determine the bone-enriching capabilities of monomethyl auristatin E phosphate (MMAEp), a derivative of the potent antimitotic monomethyl auristatin E (…
Number of citations: 23 onlinelibrary.wiley.com
R Gébleux, M Stringhini, R Casanova… - … journal of cancer, 2017 - Wiley Online Library
… A site‐specific coupling of F16 in IgG format with a monomethyl auristatin E (MMAE) derivative, featuring a valine‐citrulline dipeptide linker equipped with a self‐immolative spacer, …
Number of citations: 111 onlinelibrary.wiley.com
AE Machulkin, AA Uspenskaya, NU Zyk… - Journal of Medicinal …, 2021 - ACS Publications
… In this work, we implemented a synthetic approach to a conjugate based on monomethyl auristatin E, where a previously optimized ligand with a high affinity to PSMA was used as the …
Number of citations: 11 pubs.acs.org
L Pes, SD Koester, JP Magnusson, S Chercheja… - Journal of Controlled …, 2019 - Elsevier
… the highly toxic drug payload auristatin E to assess whether the … In this study, we describe two auristatin E-based albumin-… In this work we focused our attention on auristatin E, a …
Number of citations: 24 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。